molecular formula C20H20FN3O2S B2439664 2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide CAS No. 688336-57-4

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide

Cat. No. B2439664
CAS RN: 688336-57-4
M. Wt: 385.46
InChI Key: DRCBVBYVEBHZAR-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains ethoxyphenyl and fluorophenyl groups, which are common in many pharmaceutical compounds.


Chemical Reactions Analysis

Imidazole rings are known to participate in various chemical reactions due to their amphoteric nature . The presence of the ethoxyphenyl and fluorophenyl groups could also influence the compound’s reactivity.


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The physical and chemical properties of the compound would be influenced by the ethoxyphenyl and fluorophenyl groups.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Novel Coordination Complexes

    Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity through in vitro evaluations, indicating potential applications in medical research for disease treatment or prevention (Chkirate et al., 2019).

  • Antiprotozoal Activity

    A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives synthesized from substituted 1,2-phenylendiamine demonstrated strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds' activities were found to be superior to the standard drug metronidazole, showcasing their potential as new antiprotozoal agents (Pérez‐Villanueva et al., 2013).

Chemical Synthesis and Potential Applications

  • Synthesis of Radioligands

    The synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, highlights the chemical versatility of imidazole derivatives. This compound, labeled with 18F for PET studies, exemplifies the use of such derivatives in the development of diagnostic tools for clinical research (Iwata et al., 2000).

  • Anticonvulsant Activity

    Research into omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives has uncovered compounds with promising anticonvulsant activity, offering a new avenue for the development of treatments for seizure disorders (Aktürk et al., 2002).

Antimicrobial and Antioxidant Activities

  • Computational and Pharmacological Evaluation: A study on heterocyclic 1,3,4-oxadiazole and pyrazole novel derivatives revealed their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This comprehensive evaluation underscores the multifaceted applications of these compounds in pharmaceutical development (Faheem, 2018).

properties

IUPAC Name

2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2S/c1-2-26-18-9-7-17(8-10-18)24-12-11-22-20(24)27-14-19(25)23-13-15-3-5-16(21)6-4-15/h3-12H,2,13-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRCBVBYVEBHZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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